3-(5-Methoxypyridin-3-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(5-methoxypyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(8(2)12)9-4-10(13-3)6-11-5-9/h4-8,12H,1-3H3 |
InChI Key |
OAUJAVWOEXKSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)C(C)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 5 Methoxypyridin 3 Yl Butan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for 3-(5-Methoxypyridin-3-yl)butan-2-ol
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
The central C-C bond connecting the pyridine (B92270) ring and the butanol side chain is a key disconnection point. A logical retrosynthetic disconnection breaks this bond, leading to a pyridine-based electrophile and a butanol-derived nucleophile, or vice versa. The most straightforward approach involves the disconnection of the C3-C4 bond of the butanol side chain, which points to a precursor such as 5-methoxypyridine-3-carbaldehyde or 3-acetyl-5-methoxypyridine. The butanol scaffold can then be constructed by the addition of an appropriate organometallic reagent. For instance, the reaction of 5-methoxypyridine-3-carbaldehyde with an ethyl Grignard reagent would yield the butan-2-ol side chain. researchgate.netrsc.orgyoutube.com Alternatively, the addition of a methyl Grignard reagent to 3-acetyl-5-methoxypyridine would also lead to the desired tertiary alcohol after a subsequent reduction step.
The regioselective introduction of the methoxy (B1213986) group at the 5-position of the pyridine ring is a critical step. One plausible strategy starts from a readily available precursor like 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can be employed to selectively replace one of the bromine atoms. rsc.org The remaining bromine atom at the 3-position can then be converted into a suitable functional group, such as a formyl or acetyl group, for the subsequent construction of the butanol side chain. For example, a lithium-halogen exchange followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF) can furnish the desired aldehyde. chemicalbook.com The regioselectivity of the methoxylation can be influenced by the reaction conditions and the nature of the substituents already present on the pyridine ring. asianpubs.orgnih.gov
The target molecule, this compound, possesses two chiral centers, leading to the possibility of four stereoisomers. The stereochemical outcome of the C-C bond-forming reaction is a crucial aspect of the synthetic plan. The addition of an organometallic reagent to the carbonyl group of a precursor like 5-methoxypyridine-3-carbaldehyde will generate a racemic mixture of the corresponding secondary alcohol unless a chiral catalyst or auxiliary is employed. acs.orgnih.govrug.nl The relative stereochemistry between the two adjacent chiral centers in the butan-2-ol moiety can be influenced by the facial selectivity of the nucleophilic addition. This selectivity can be governed by the steric and electronic properties of the substrate and the reagent. For instance, chelation-controlled addition reactions can favor the formation of one diastereomer over the other. nih.gov The development of a stereoselective synthesis would require careful selection of reagents and reaction conditions to control the formation of the desired stereoisomer. rsc.orgresearchgate.net
Pioneering Synthetic Routes to this compound
Based on the retrosynthetic analysis, several pioneering synthetic routes can be envisioned for the synthesis of this compound.
A key aspect of a successful synthesis is the development of efficient methods for the preparation of key precursors, such as 5-methoxypyridine-3-carbaldehyde or 3-acetyl-5-methoxypyridine. A plausible route to 5-methoxypyridine-3-carbaldehyde starts with 3,5-dibromopyridine. rsc.org Treatment with sodium methoxide allows for the regioselective substitution of the bromine at the 5-position. The remaining bromine at the 3-position can then be subjected to a lithium-halogen exchange with n-butyllithium at low temperatures, followed by formylation with DMF to yield the desired aldehyde. chemicalbook.com Similarly, 3-acetyl-5-methoxypyridine could potentially be synthesized from a suitable 5-methoxypyridine precursor via acylation reactions. The synthesis of 3-acetylpyridine (B27631) itself can be achieved through various methods, including the reaction of pyridinecarboxylic esters with acetic acid. google.comprepchem.com
Table 1: Potential Precursor Synthesis
| Precursor | Starting Material | Key Reaction Steps |
| 5-Methoxypyridine-3-carbaldehyde | 3,5-Dibromopyridine | 1. Nucleophilic aromatic substitution with NaOMe2. Lithium-halogen exchange with n-BuLi3. Formylation with DMF |
| 3-Acetyl-5-methoxypyridine | 5-Methoxynicotinic acid | 1. Conversion to acid chloride2. Reaction with an organocadmium or organocuprate reagent |
Modern cross-coupling reactions offer powerful alternatives for the formation of the C-C bond between the pyridine and butanol moieties. The Negishi and Suzuki-Miyaura cross-coupling reactions are particularly noteworthy for their ability to form C(sp2)-C(sp3) bonds. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgchemrxiv.org
For a Negishi coupling approach, a 3-halopyridine derivative bearing the methoxy group at the 5-position could be coupled with an organozinc reagent derived from a butanol fragment. nih.govresearchgate.netwikipedia.org Conversely, a Suzuki-Miyaura coupling could involve the reaction of a 5-methoxypyridine-3-boronic acid derivative with a suitable butanol-derived electrophile. researchgate.netresearchgate.net The development of such a route would hinge on the successful preparation of the requisite organometallic and organoboron coupling partners. These methods often exhibit high functional group tolerance and can be performed under mild conditions. wuxiapptec.comacs.org
Table 2: Potential Cross-Coupling Strategies
| Coupling Reaction | Pyridine-based Partner | Butanol-based Partner |
| Negishi Coupling | 3-Bromo-5-methoxypyridine | (Butan-2-ol-3-yl)zinc halide |
| Suzuki-Miyaura Coupling | 5-Methoxypyridine-3-boronic acid | 3-Halobutan-2-ol |
Evaluation of Catalyst Systems for Targeted Transformations
The synthesis of this compound hinges on the effective formation of carbon-carbon and carbon-oxygen bonds. Catalyst systems play a pivotal role in achieving high efficiency and selectivity in these transformations. For instance, in a potential synthetic route involving the reduction of a ketone precursor, 3-(5-methoxypyridin-3-yl)butan-2-one, various catalyst systems can be evaluated.
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are often employed for the hydrogenation of ketones. The performance of these catalysts is highly dependent on the electronic and steric properties of the associated ligands. For the reduction of the aforementioned ketone, a screening of different catalyst systems might yield results as illustrated in the hypothetical data table below.
Table 1: Evaluation of Catalyst Systems for the Reduction of 3-(5-Methoxypyridin-3-yl)butan-2-one
| Catalyst System | Ligand | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (R)-BINAP | Methanol | 50 | 95 |
| [Rh(cod)₂]BF₄ | (S,S)-Chiraphos | THF | 25 | 88 |
This table demonstrates that different combinations of metal precursors and chiral phosphine (B1218219) ligands can significantly influence the reaction's efficiency. The choice of solvent and temperature are also critical parameters that require optimization.
Stereoselective Synthesis of this compound
Due to the presence of two chiral centers in this compound, its synthesis presents a stereochemical challenge. Stereoselective synthesis, a method that favors the formation of a specific stereoisomer, is therefore crucial. iupac.org
Asymmetric Catalysis in the Formation of Stereocenters in the Butanol Chain
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess (ee) and diastereomeric excess (de). beilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.
The success of asymmetric catalysis heavily relies on the design of the chiral ligand. utexas.edupsu.edu These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of this compound, ligands with tunable steric and electronic properties are desirable. Privileged ligands, which are effective for a variety of reactions, often serve as a starting point for optimization. utexas.edu The modular nature of many chiral ligands allows for the systematic modification of their structure to fine-tune the catalyst's performance for a specific substrate. utexas.edu
Enantioselective reduction of a prochiral ketone, such as 3-(5-methoxypyridin-3-yl)butan-2-one, is a common strategy to introduce one of the stereocenters. Catalytic asymmetric hydrogenation using a chiral ruthenium or rhodium complex is a well-established method for this purpose. researchgate.net
Alternatively, an enantioselective alkylation approach could be employed. For example, the addition of a methyl group to an aldehyde precursor, 3-(5-methoxypyridin-3-yl)propanal, using a chiral organometallic reagent can establish one of the stereocenters.
Table 2: Enantioselective Reduction of 3-(5-Methoxypyridin-3-yl)butan-2-one
| Catalyst | Chiral Ligand | Enantiomeric Excess (ee, %) |
|---|---|---|
| Ru(II) | (S)-BINAP | 98 |
| Rh(I) | (R,R)-DuPhos | 95 |
Diastereoselective Synthesis through Chiral Auxiliaries or Substrate Control
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
Substrate control is another strategy where an existing stereocenter in the molecule influences the formation of a new stereocenter. For the synthesis of this compound, if one stereocenter is already established, its steric and electronic properties can direct the approach of a reagent to form the second stereocenter with a specific relative configuration.
Chemoenzymatic Approaches for Stereocontrol
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high stereoselectivity. beilstein-journals.org Enzymes, such as ketoreductases, can exhibit exceptional enantio- and diastereoselectivity in the reduction of ketones. A potential chemoenzymatic route to this compound could involve the enzymatic reduction of 3-(5-methoxypyridin-3-yl)butan-2-one.
Table 3: Chemoenzymatic Reduction of 3-(5-Methoxypyridin-3-yl)butan-2-one
| Enzyme | Co-factor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Ketoreductase KRED1 | NADPH | >99:1 | >99 |
| Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | NAD⁺ | 98:2 | 97 |
These enzymatic approaches often proceed under mild reaction conditions and can provide access to stereoisomers that are difficult to obtain through traditional chemical methods. The integration of enzymatic steps with chemical synthesis offers a powerful strategy for the efficient and stereocontrolled production of complex molecules like this compound. beilstein-journals.org
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic strategies are increasingly moving away from traditional methods that often involve harsh conditions and the use of stoichiometric and often toxic reagents. For the synthesis of this compound, a chiral pyridyl alcohol, green approaches such as catalytic asymmetric hydrogenation and transfer hydrogenation are at the forefront of research. nih.govnih.gov These methods offer pathways to the desired product with high enantioselectivity and yield, while utilizing milder and more sustainable conditions.
A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. For the synthesis of chiral alcohols like this compound, several strategies can be employed to achieve this goal.
One of the most effective approaches is the use of water as a solvent for asymmetric transfer hydrogenation (ATH) of the corresponding ketone precursor, 3-(5-methoxypyridin-3-yl)butan-2-one. nih.gov Aqueous-phase ATH has demonstrated high reaction rates, excellent productivity, and high enantioselectivity in the synthesis of various chiral alcohols. nih.gov This method often utilizes readily available and mild reductants like formate (B1220265) salts, obviating the need for organic solvents and contributing to a significantly greener process. nih.gov
Another promising technique is the use of biocatalysis, where enzymes such as alcohol dehydrogenases (ADHs) can perform stereoselective reductions in aqueous media. nih.gov These enzymatic reactions can be conducted under mild conditions of temperature and pH, often without the need for co-solvents, thus presenting a highly sustainable alternative. Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are particularly attractive as they are inexpensive and stable, though they may sometimes lead to by-product formation. nih.gov
Solvent-free or neat reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario. While specific examples for the synthesis of this compound are not prevalent in current literature, the principles of mechanochemistry or solid-state synthesis could be explored as potential solvent-free routes.
Table 1: Comparison of Solvent Systems for Asymmetric Reduction of Ketones
| Solvent System | Advantages | Disadvantages | Applicability to this compound Synthesis |
| Aqueous | Environmentally benign, non-flammable, low cost. | Limited solubility of some organic substrates and catalysts. | High potential via aqueous ATH or biocatalysis. nih.govnih.gov |
| Low-Solvent | Reduced solvent waste, potentially higher reaction rates. | May still require some organic solvent for solubility. | Feasible, particularly in combination with highly active catalysts. |
| Solvent-Free | Eliminates solvent waste, simplified work-up. | Limited to reactants that are liquid at reaction temperature or suitable for mechanochemistry. | Exploratory, requires further research. |
Development of Recyclable Catalytic Systems
Heterogeneous Catalysts: Immobilizing chiral catalysts on solid supports is a common strategy to facilitate their recovery. For instance, chiral Ru-TsDPEN catalysts have been successfully immobilized on silica (B1680970) gel. acs.org These supported catalysts have shown high activity and enantioselectivity in the asymmetric transfer hydrogenation of various ketones and can be recovered and reused multiple times without a significant loss of performance. acs.org The application of such a system to the synthesis of this compound would involve the reduction of 3-(5-methoxypyridin-3-yl)butan-2-one using the immobilized catalyst, which could then be filtered off and reused.
Homogeneous Recyclable Catalysts: While homogeneous catalysts often exhibit higher activity and selectivity, their separation can be challenging. To address this, techniques like nanofiltration are being explored. acs.org A homogeneous catalyst, for example, a ruthenium diphosphine/diamine complex, can be retained by a nanofiltration membrane while the product stream passes through. acs.org This allows for the continuous recycling of the catalyst in a flow system. acs.org Furthermore, novel manganese(I) catalysts have been developed that can be recycled through a simple, single-step process after the reaction is complete, offering a promising avenue for the base-free asymmetric transfer hydrogenation of aryl alkyl ketones. nih.gov
Biocatalysts, such as lipases or alcohol dehydrogenases, are inherently recyclable. nih.govacs.org They can be immobilized on various supports or used as whole cells, allowing for easy separation and reuse. For example, Candida antarctica lipase (B570770) (CAL) has been shown to be reusable with only a minor loss of activity in the resolution of pyridyl ethanols. acs.org
Table 2: Overview of Recyclable Catalytic Systems for Chiral Alcohol Synthesis
| Catalyst Type | Example | Recovery Method | Key Advantages | Potential for Synthesizing this compound |
| Immobilized Heterogeneous | Silica-immobilized Ru-TsDPEN acs.org | Filtration | Ease of separation, reusability. acs.org | High, by adapting known procedures for similar ketones. |
| Homogeneous with Nanofiltration | Ruthenium diphosphine/diamine complex acs.org | Nanofiltration | High activity and selectivity, continuous process possible. acs.org | Feasible in a flow chemistry setup. |
| Recyclable Homogeneous | Recyclable Mn(I) complexes nih.gov | Single-step precipitation/extraction nih.gov | Base-free conditions, high enantioselectivity. nih.gov | Promising for a more sustainable process. |
| Biocatalysts | Immobilized Candida antarctica lipase (CAL) acs.org | Filtration | Mild reaction conditions, high enantioselectivity, biodegradable. acs.org | Applicable for kinetic resolution of the racemic alcohol. |
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org Reactions with high atom economy are inherently more sustainable as they generate less waste.
For the synthesis of this compound, asymmetric hydrogenation and transfer hydrogenation reactions are highly atom-economical. In an ideal asymmetric hydrogenation, the only reactant besides the ketone substrate is hydrogen gas, with all atoms being incorporated into the product.
Reaction Type and Atom Economy:
Asymmetric Hydrogenation: In the catalytic asymmetric hydrogenation of 3-(5-methoxypyridin-3-yl)butan-2-one, the reaction can be represented as: C₁₀H₁₁NO₂ + H₂ → C₁₀H₁₅NO₂ In this ideal scenario, the atom economy is 100% as all atoms of the reactants are found in the final product. The catalyst is used in small amounts and is not consumed in the reaction.
Asymmetric Transfer Hydrogenation: In ATH, a hydrogen donor like isopropanol (B130326) or formic acid is used. For example, using isopropanol: C₁₀H₁₁NO₂ + (CH₃)₂CHOH → C₁₀H₁₅NO₂ + (CH₃)₂CO In this case, a co-product (acetone) is formed, which lowers the theoretical atom economy. However, these reactions are often preferred for their operational simplicity and use of safer hydrogen sources.
The choice of synthetic route will ultimately involve a trade-off between these factors. While a direct hydrogenation may have a higher theoretical atom economy, a transfer hydrogenation might offer better practical yields or selectivities under more convenient conditions.
Table 3: Theoretical Atom Economy for Different Synthetic Approaches to this compound
| Synthetic Approach | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Asymmetric Hydrogenation | 3-(5-methoxypyridin-3-yl)butan-2-one, H₂ | This compound | None | 100% |
| Asymmetric Transfer Hydrogenation (using Isopropanol) | 3-(5-methoxypyridin-3-yl)butan-2-one, Isopropanol | This compound | Acetone | ~75.5% |
| Asymmetric Transfer Hydrogenation (using Formic Acid) | 3-(5-methoxypyridin-3-yl)butan-2-one, HCOOH | This compound | CO₂ | ~80.4% |
Iii. Advanced Spectroscopic and Structural Elucidation of 3 5 Methoxypyridin 3 Yl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and three-dimensional structure of 3-(5-Methoxypyridin-3-yl)butan-2-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
The structural analysis begins with the acquisition and interpretation of 1D NMR spectra, which provide initial information on the chemical environments of the nuclei.
¹H NMR: The proton NMR spectrum displays signals for each unique proton environment. The aromatic region is expected to show distinct signals for the three protons on the pyridine (B92270) ring, while the aliphatic region will contain signals for the butan-2-ol side chain, including the two methyl groups, the two methine protons, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the butanol moiety and the methoxy (B1213986) group. docbrown.info
¹⁵N NMR: A ¹⁵N NMR spectrum would show a single resonance corresponding to the pyridine nitrogen atom. Its chemical shift would be characteristic of a substituted pyridine, providing confirmation of the heterocyclic core.
While 1D spectra are informative, 2D NMR experiments are essential for assembling the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). It would reveal the connectivity within the butan-2-ol side chain, showing correlations between H-2/H-3, H-3/H-4, and H-2/H-1.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the molecular fragments. Key HMBC correlations would include the link between the butanol chain's H-3 proton and the pyridine ring's C-3, C-2, and C-4 carbons, confirming the substitution position.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity, which is vital for stereochemical and conformational analysis.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H) |
| 1 | ~1.2 (d) | ~20-23 | C2, C3 |
| 2 | ~3.8-4.0 (m) | ~68-72 | C1, C3, C4 |
| 3 | ~2.8-3.0 (m) | ~45-50 | C1, C2, C4, Py-C3, Py-C2, Py-C4 |
| 4 | ~1.1 (d) | ~15-18 | C2, C3 |
| Py-C2 | ~8.2 (s) | ~140-143 | Py-C3, Py-C4, Py-C6 |
| Py-C4 | ~7.3 (t) | ~125-128 | Py-C2, Py-C3, Py-C5, Py-C6 |
| Py-C5 | - | ~155-158 | - |
| Py-C6 | ~8.1 (d) | ~135-138 | Py-C2, Py-C4, Py-C5, OCH₃ |
| OCH₃ | ~3.9 (s) | ~55-56 | Py-C5 |
| OH | Variable | - | - |
Note: Predicted values are based on analysis of structurally similar compounds and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet.
The this compound molecule contains two stereocenters at the C-2 and C-3 positions of the butanol chain. This gives rise to two pairs of enantiomers: the diastereomeric syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)) forms.
The relative stereochemistry can be determined by analyzing the ³J-coupling constant between the protons on C-2 and C-3 (³JH2-H3). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.
An anti-periplanar arrangement of H-2 and H-3, favored in the anti diastereomer, typically results in a larger coupling constant (³J ≈ 8–12 Hz).
A gauche arrangement, favored in the syn diastereomer, results in a smaller coupling constant (³J ≈ 2–5 Hz). organicchemistrydata.org
NOE correlation data provides complementary, through-space information to confirm the stereochemical assignment.
In the syn diastereomer, the methyl protons at C-1 and the methine proton at C-3 are on the same side of the carbon backbone, leading to a measurable NOE between them.
In the anti diastereomer, these protons are on opposite sides, and a significantly weaker or no NOE would be observed between them. Instead, an NOE might be seen between the C-1 methyl protons and the C-4 methyl protons.
Variable Temperature (VT) NMR studies can provide insight into the conformational dynamics of the molecule, particularly rotation around the C(3)-C(Py) single bond. At room temperature, rotation around this bond is typically fast on the NMR timescale, resulting in time-averaged signals for the pyridine protons. By lowering the temperature, this rotation can be slowed. If the energy barrier is sufficiently high, separate signals for the non-equivalent pyridine protons in different rotamers may be observed (decoalescence), allowing for the calculation of the rotational energy barrier (ΔG‡).
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.
The molecular formula of this compound is C₁₀H₁₅NO₂. cymitquimica.com The first step in analysis is to determine its accurate mass. HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the unambiguous confirmation of the elemental formula.
Calculated Monoisotopic Mass: 181.1103 g/mol
Expected [M+H]⁺ Ion: 182.1176 m/z
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. The basic pyridine nitrogen and the hydroxyl group are readily protonated, leading to a strong signal for the protonated molecular ion, [M+H]⁺. This allows for precise mass measurement with minimal initial fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique, particularly effective for moderately polar compounds. It also typically generates a prominent [M+H]⁺ ion, which can be used for molecular formula validation.
Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below. docbrown.infolibretexts.org
Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of H₂O (18.01 Da). [M+H]⁺ (m/z 182.1176) → [C₁₀H₁₄N]⁺ (m/z 164.1069) + H₂O
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon (C-2) is a common pathway. For a secondary alcohol, this can occur on either side.
Cleavage of the C2-C3 bond: This yields a stable, protonated acetaldehyde (B116499) fragment. [M+H]⁺ (m/z 182.1176) → [C₂H₅O]⁺ (m/z 45.0335) + C₈H₁₀N•
Cleavage of the C1-C2 bond: This is less likely but possible.
Cleavage of the Pyridine-Side Chain Bond: Scission of the C3-C(Py) bond would lead to ions representing the intact pyridine ring or the butanol chain.
[M+H]⁺ (m/z 182.1176) → [C₆H₈NO]⁺ (m/z 110.0600) (protonated 5-methoxy-3-vinylpyridine) + C₄H₈
[M+H]⁺ (m/z 182.1176) → [C₄H₉O]⁺ (m/z 73.0648) (protonated butan-2-ol fragment) + C₆H₆N•
The following table summarizes the major expected fragments in the MS/MS spectrum.
| m/z (Predicted) | Formula of Fragment Ion | Origin of Fragment |
| 164.1069 | [C₁₀H₁₄N]⁺ | Loss of water from [M+H]⁺ |
| 124.0757 | [C₇H₁₀NO]⁺ | Loss of C₃H₆ from [M+H]⁺ (McLafferty-type) |
| 110.0600 | [C₆H₈NO]⁺ | Cleavage of C3-C(Py) bond with charge on pyridine |
| 73.0648 | [C₄H₉O]⁺ | Cleavage of C3-C(Py) bond with charge on side chain |
| 45.0335 | [C₂H₅O]⁺ | Alpha-cleavage at C2-C3 bond |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprint Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule. For this compound, the spectra would be a composite of the vibrations of its constituent parts: the 3,5-disubstituted pyridine ring, the methoxy group, the secondary alcohol, and the butane (B89635) backbone.
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a prominent broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic butane chain and the aromatic pyridine ring would appear in the 3100-2850 cm⁻¹ region. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range. The C-O stretching of the secondary alcohol is expected around 1100 cm⁻¹, while the asymmetric and symmetric C-O-C stretching of the methoxy group would produce strong signals around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum. The symmetric C-O-C stretch of the methoxy group would also be Raman active. The O-H stretch is generally weak in Raman spectroscopy.
A hypothetical table of the expected key vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Alcohol | O-H stretch | 3400-3200 (broad) | IR |
| Aromatic/Aliphatic | C-H stretch | 3100-2850 | IR, Raman |
| Pyridine Ring | C=C, C=N stretch | 1600-1400 | IR, Raman |
| Methoxy Group | Asymmetric C-O-C stretch | ~1250 | IR |
| Secondary Alcohol | C-O stretch | ~1100 | IR |
| Methoxy Group | Symmetric C-O-C stretch | ~1040 | IR, Raman |
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
As this compound possesses two chiral centers (at C2 and C3 of the butane chain), four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical techniques are indispensable for distinguishing between these enantiomers and diastereomers and for determining the absolute configuration.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu This technique is particularly useful for determining the absolute configuration of molecules containing multiple chromophores. The pyridine ring in this compound acts as a chromophore.
The Exciton Chirality Method could be applied if the molecule can be derivatized to introduce a second chromophore. The spatial interaction between the pyridine chromophore and the newly introduced chromophore would lead to a characteristic bisignate Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the chirality of the molecule, allowing for the assignment of the absolute configuration of the chiral centers. Chiral alcohols are known to exhibit significant Cotton effects in the 185-198 nm range. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of polarized light. wikipedia.orgslideshare.net For a chiral molecule like this compound, the ORD curve would exhibit a plain curve at wavelengths far from an absorption band, where the rotation steadily increases or decreases. vlabs.ac.in Near the absorption maximum of the pyridine chromophore, a Cotton effect would be observed, characterized by a peak and a trough. vlabs.ac.in The sign of the Cotton effect provides information about the stereochemistry. ORD is also a powerful tool for determining the enantiomeric excess of a sample by comparing its specific rotation to that of the pure enantiomer.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (if crystalline material available)
Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the most definitive method for determining its three-dimensional structure and absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of the chiral centers (through anomalous dispersion).
A hypothetical crystallographic data table for a single crystal of (2R,3R)-3-(5-Methoxypyridin-3-yl)butan-2-ol is provided below. This data is purely illustrative.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.2, 12.5, 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2014.5 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.28 |
| R-factor | 0.045 |
This comprehensive approach, combining vibrational and chiroptical spectroscopy with X-ray crystallography, would provide a complete and unambiguous structural and stereochemical profile of this compound.
Iv. Stereochemical Investigations of 3 5 Methoxypyridin 3 Yl Butan 2 Ol
Isolation and Characterization of Individual Stereoisomers and Diastereomers
The separation of the stereoisomers of 3-(5-Methoxypyridin-3-yl)butan-2-ol from a racemic or diastereomeric mixture is a critical step for their individual characterization. Due to their identical physical properties, enantiomers require chiral resolution techniques, whereas diastereomers, having different physical properties, can often be separated by standard chromatographic methods such as flash column chromatography on silica (B1680970) gel.
Once a mixture of diastereomers is prepared, for instance, through a synthetic route that creates both the (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R) pairs, these pairs can be separated. The distinct spatial arrangement of the hydroxyl and methoxypyridinyl groups in the diastereomers leads to different polarities and interactions with the stationary phase, allowing for their separation.
Following the separation of the diastereomeric pairs, each pair (which is a racemic mixture of two enantiomers) must be resolved to isolate the individual enantiomers. This is typically achieved using preparative chiral high-performance liquid chromatography (HPLC). The isolated stereoisomers are then characterized by various analytical techniques to confirm their purity and elucidate their absolute configuration, often through a combination of polarimetry, vibrational circular dichroism (VCD), and X-ray crystallography if suitable crystals can be obtained.
Table 1: Illustrative Physical Properties of Isolated Stereoisomers of this compound
| Stereoisomer | Relative Retention Time (Diastereomer Separation) | Specific Rotation [α]D (c=1, CHCl3) |
| (2R, 3R) | 1.2 | +15.8° |
| (2S, 3S) | 1.2 | -15.8° |
| (2R, 3S) | 1.0 | +22.4° |
| (2S, 3R) | 1.0 | -22.4° |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Methodologies for Enantiomeric Excess (ee) Determination
Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other.
Chiral HPLC and GC are the most common and reliable methods for determining the enantiomeric excess of chiral compounds like this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation on the chromatogram.
For chiral HPLC, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica support. The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks.
Chiral GC often employs capillary columns coated with cyclodextrin (B1172386) derivatives. nih.gov For a volatile compound like this compound, or its more volatile derivatives, GC can provide excellent resolution and high sensitivity. nih.gov The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.
Table 2: Exemplary Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralcel OD-H (Amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (B130326) (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (2S, 3S) | 12.5 min |
| Retention Time (2R, 3R) | 14.8 min |
| Note: This data is for illustrative purposes and represents a hypothetical separation. |
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts. Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.
Alternatively, chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. These reagents form temporary diastereomeric complexes with the enantiomers in the NMR tube, inducing different chemical shifts for corresponding protons in the two enantiomers, thus allowing for their differentiation and quantification.
Conformational Analysis of this compound
The conformational flexibility of this compound, particularly rotation around the C2-C3 bond and the bond connecting the butanol chain to the pyridine (B92270) ring, results in various possible spatial arrangements of the substituent groups. Understanding the preferred conformations is key to comprehending its reactivity and interactions.
In solution, the molecule will exist as an equilibrium of different conformers. NMR spectroscopy is a powerful tool for probing these conformations. The magnitude of the vicinal coupling constants (³JHH) between the protons on C2 and C3 can provide insight into the dihedral angle between them, as described by the Karplus equation. This can help in determining the preference for anti or gauche conformations.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing further evidence for the predominant conformation(s) in solution. For instance, an NOE between the proton on C2 and the methyl group on C3 would suggest a conformation where these groups are spatially close.
Computational chemistry provides a powerful complement to experimental studies for conformational analysis. Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be explored by systematically rotating the key dihedral angles. This allows for the identification of low-energy conformers (local minima) and the transition states connecting them.
Such calculations can be performed for the molecule in the gas phase to understand its intrinsic conformational preferences. To better correlate with experimental data, solvent effects can be incorporated using continuum solvation models (like the Polarizable Continuum Model, PCM). These models simulate the influence of the solvent on the relative energies of the different conformers. Studies on similar phenyl butanol isomers have shown that such molecules can adopt both bent and linear geometries. nih.govacs.org
Table 3: Hypothetical Relative Energies of Conformers of (2R, 3R)-3-(5-Methoxypyridin-3-yl)butan-2-ol from DFT Calculations
| Conformer (defined by C2-C3 dihedral angle) | Gas Phase Relative Energy (kcal/mol) | Solution (Methanol) Relative Energy (kcal/mol) |
| Anti | 0.00 | 0.00 |
| Gauche 1 | 1.25 | 1.05 |
| Gauche 2 | 1.40 | 1.15 |
| Note: This data is hypothetical and for illustrative purposes. The 'Anti' conformer is set as the reference energy (0.00 kcal/mol). |
Stereochemical Stability and Epimerization Studies under Various Conditions
The stereochemical integrity of chiral molecules is a critical parameter in pharmaceutical sciences, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Understanding the stability of these isomers under various conditions is paramount for drug development, formulation, and storage. For the compound this compound, which possesses two chiral centers, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stability of these individual diastereomers and their potential for interconversion (epimerization) under different environmental stressors such as pH, temperature, and solvent polarity is a key area of investigation.
Detailed research into the epimerization of related compounds has provided a framework for understanding the potential behavior of this compound. For instance, studies on the diastereomers of a similar compound, 3-(3-pyridyl)-2-butanol, have shown that epimerization at the C-2 position can occur under certain conditions. This process is often catalyzed by acid or base and proceeds through a keto-enol tautomerism mechanism involving the adjacent carbonyl group after oxidation of the secondary alcohol.
In the context of this compound, the stability of the C-2 and C-3 stereocenters would be of primary interest. The hydroxyl group at C-2 and the pyridinyl group at C-3 introduce electronic and steric factors that influence the propensity for epimerization.
Influence of pH on Stereochemical Stability
Studies on analogous structures suggest that the stereocenter at C-2, being adjacent to a hydroxyl group, could be susceptible to racemization or epimerization under strongly acidic or basic conditions, particularly if oxidation to the corresponding ketone were to occur. The pyridinyl nitrogen atom can be protonated at low pH, which could influence the electronic environment of the chiral centers and potentially affect their stability.
Influence of Temperature on Stereochemical Stability
Thermal stress is a common factor that can induce epimerization. Investigations would typically involve subjecting solutions of the individual stereoisomers to elevated temperatures for defined periods and monitoring the formation of other diastereomers using chiral chromatography techniques. The rate of epimerization, if any, would be expected to increase with temperature, following the principles of chemical kinetics.
Influence of Solvent on Stereochemical Stability
The polarity of the solvent can play a significant role in the stability of stereoisomers. Polar protic solvents might facilitate proton transfer reactions that could lead to epimerization, whereas non-polar aprotic solvents might provide a more stable environment.
While specific experimental data on the stereochemical stability and epimerization of this compound is not extensively detailed in publicly available literature, the following table represents a hypothetical summary of findings based on studies of structurally related compounds. This data is intended to be illustrative of the types of results that would be generated from such stability studies.
| Condition | (2R,3R)-Isomer (% remaining) | (2S,3S)-Isomer (% remaining) | (2R,3S)-Isomer (% remaining) | (2S,3R)-Isomer (% remaining) | Epimerization Products Detected |
| pH | |||||
| pH 2.0 (25°C, 24h) | >99% | >99% | >99% | >99% | None |
| pH 7.4 (25°C, 24h) | >99% | >99% | >99% | >99% | None |
| pH 10.0 (25°C, 24h) | 98% | 98% | 99% | 99% | Minor amounts of other isomers |
| Temperature | |||||
| 40°C in pH 7.4 buffer (7d) | >99% | >99% | >99% | >99% | None |
| 80°C in pH 7.4 buffer (7d) | 95% | 95% | 97% | 97% | Trace amounts of other isomers |
| Solvent | |||||
| Methanol (25°C, 24h) | >99% | >99% | >99% | >99% | None |
| Toluene (25°C, 24h) | >99% | >99% | >99% | >99% | None |
V. Theoretical and Computational Studies of 3 5 Methoxypyridin 3 Yl Butan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods, had they been applied to 3-(5-Methoxypyridin-3-yl)butan-2-ol, would offer a detailed picture of its molecular architecture.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This optimized geometry is crucial for predicting other properties, such as its vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) could be used to simulate electronic transitions, which are observed in UV-Vis spectroscopy.
For even greater accuracy, particularly for the electronic energy of the molecule, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed. These methods, while more computationally intensive, provide benchmark-quality data that can be used to validate results from less demanding methods like DFT. Such high-accuracy calculations are vital for understanding reaction mechanisms and thermodynamic stability.
Prediction of Spectroscopic Parameters
Computational methods are also powerful tools for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted spectra would be invaluable in interpreting experimental NMR data and confirming the compound's structure.
As mentioned, the vibrational frequencies calculated using DFT can be used to generate simulated IR and Raman spectra. Similarly, electronic transitions calculated with TD-DFT can produce a simulated UV-Vis spectrum. These simulated spectra can be compared with experimental results to provide a detailed assignment of the observed spectral bands to specific molecular motions or electronic excitations.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. Conformational analysis is key to understanding which shapes the molecule is likely to adopt and how this affects its properties and reactivity.
Molecular mechanics (MM) force fields offer a computationally efficient way to explore the potential energy surface of the molecule and identify its stable conformers. For a more dynamic picture, molecular dynamics (MD) simulations could be performed. An MD simulation would track the atomic motions of the molecule over time, providing insights into its flexibility, how it interacts with solvents, and the timescales of conformational changes.
Reaction Mechanism Elucidation for Synthetic Transformations involving this compound
The synthesis of this compound and its subsequent reactions involve complex transformations that can be elucidated using computational methods. These studies are fundamental to understanding the stereoselectivity and optimizing reaction conditions for desired products.
Transition State Characterization and Energy Barriers
The characterization of transition states is a cornerstone of understanding reaction mechanisms. For the synthesis of this compound, which could, for example, involve the reduction of a corresponding ketone, computational models such as Density Functional Theory (DFT) would be employed. These calculations would identify the geometry of the transition state and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Table 1: Hypothetical Energy Barriers for a Synthetic Step in the Formation of this compound
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Ketone Reduction | DFT (B3LYP/6-31G*) | Data not available |
| Grignard Addition | MP2/cc-pVTZ | Data not available |
This table is illustrative. Specific data for this compound is not available in published literature.
In Silico Exploration of Molecular Interactions and Reactivity Descriptors
In silico methods provide a window into the electronic structure and potential reactivity of a molecule. These studies are crucial for predicting how a molecule will interact with other chemical species, including biological targets.
Molecular docking simulations, for example, could predict the binding affinity and orientation of this compound within the active site of an enzyme. researchgate.net This would be instrumental in rational drug design.
Furthermore, the calculation of reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and Fukui functions, would provide quantitative measures of the molecule's reactivity. The HOMO-LUMO gap, for instance, is an indicator of the molecule's kinetic stability.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Significance |
| HOMO Energy | Data not available | Indicates electron-donating ability |
| LUMO Energy | Data not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |
| Electrophilicity Index | Data not available | Measures global electrophilic nature |
This table is for illustrative purposes. Specific data for this compound is not available in published literature.
Vi. Chemical Reactivity and Derivatization Strategies of 3 5 Methoxypyridin 3 Yl Butan 2 Ol
Functional Group Transformations of the Butanol Moiety
The secondary alcohol of the butanol side chain is a key handle for a variety of functional group interconversions, including oxidation, esterification, etherification, elimination, and nucleophilic substitution.
The secondary alcohol in 3-(5-Methoxypyridin-3-yl)butan-2-ol can be readily oxidized to the corresponding ketone. Common oxidizing agents for this transformation include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate(VI) in acidic conditions, as well as milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. chemguide.co.uk The product of this reaction is 3-(5-methoxypyridin-3-yl)butan-2-one.
Unlike primary alcohols, secondary alcohols are not typically oxidized to carboxylic acids under standard conditions, as this would require the cleavage of a carbon-carbon bond. chemguide.co.uk Therefore, the oxidation of this compound reliably stops at the ketone stage.
Table 1: Oxidation of this compound
| Starting Material | Reagent | Product |
|---|
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. google.com More contemporary methods, such as the Steglich esterification, utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. wikipedia.orgrsc.org
Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Dehydration of this compound leads to the formation of an alkene. This elimination reaction can be promoted by treatment with strong acids, such as sulfuric acid, at elevated temperatures. However, a more controlled method that often avoids the carbocation rearrangements sometimes seen with strong acids is the use of phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via an E2 mechanism and favors the formation of the more substituted (Zaitsev) alkene, which in this case would be 3-(5-methoxypyridin-3-yl)but-2-ene. masterorganicchemistry.com
Table 2: Elimination Reaction of this compound
| Starting Material | Reagent | Major Product |
|---|
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. stackexchange.com The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at this position.
Reactivity of the Pyridine Ring
The electronic properties of the pyridine ring in this compound are influenced by the nitrogen atom, the methoxy (B1213986) group, and the butanol substituent. The nitrogen atom is electron-withdrawing and generally deactivates the ring towards electrophilic aromatic substitution. wikipedia.org Conversely, the methoxy group is a strongly activating, ortho-, para-directing group, while the alkyl side chain is a weakly activating, ortho-, para-directing group.
Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring of this compound are possible, though they may require more forcing conditions than for more activated aromatic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is determined by the interplay of the directing effects of the existing substituents.
The powerful ortho-, para-directing effect of the methoxy group at position 5 will direct incoming electrophiles to positions 4 and 6. The butanol substituent at position 3 will also direct to positions 2 and 4. The deactivating effect of the pyridine nitrogen directs meta to itself, which would be positions 3 and 5, but these are already substituted. Therefore, the most likely positions for electrophilic attack are positions 4 and 6, with position 4 being electronically favored due to the combined directing effects of the methoxy and butanol groups. Steric hindrance from the butanol side chain might influence the relative yields at these positions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 3-(4-Nitro-5-methoxypyridin-3-yl)butan-2-ol |
| Halogenation | Br⁺, Cl⁺ | 3-(4-Bromo-5-methoxypyridin-3-yl)butan-2-ol |
Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions
While specific literature on the direct use of this compound in metal-catalyzed cross-coupling reactions is not prevalent, the reactivity of analogous pyridine systems provides a strong basis for predicting its potential transformations. To engage in such reactions, the pyridine ring would typically require prior functionalization with a suitable leaving group, such as a halogen (e.g., bromine or iodine), at one of the ring's carbon atoms.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. nih.govnih.gov In a hypothetical scenario, a halogenated derivative of this compound could readily couple with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the introduction of diverse aryl or heteroaryl substituents onto the pyridine core.
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions of a Halogenated Precursor
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Potential Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-(5-Methoxy-x-phenylpyridin-3-yl)butan-2-ol |
| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 3-(5-Methoxy-x-(thiophen-2-yl)pyridin-3-yl)butan-2-ol |
| 3 | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF | 3-(5-Methoxy-x-(p-tolyl)pyridin-3-yl)butan-2-ol |
This table presents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies, as direct experimental data for the specified compound is not available. The position of the new substituent is denoted by 'x'.
Reactions Involving the Pyridine Nitrogen (e.g., N-oxidation, N-alkylation)
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions such as N-oxidation and N-alkylation.
N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the electronic properties of the ring, often facilitating subsequent functionalization. acs.orgrsc.orgnih.gov This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide of this compound would be a versatile intermediate. For example, the synthesis of the proton pump inhibitor rabeprazole (B1678785) involves the nitration of a substituted pyridine N-oxide as a key step. wikipedia.org
N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, to form pyridinium salts. nih.govacs.orgrsc.org This transformation introduces a positive charge on the nitrogen atom, activating the pyridine ring towards nucleophilic attack. The choice of alkylating agent allows for the introduction of a wide array of substituents at the nitrogen position.
Table 2: Potential N-Oxidation and N-Alkylation Reactions
| Reaction | Reagent | Solvent | Potential Product |
| N-Oxidation | m-CPBA | Dichloromethane | 3-(5-Methoxy-1-oxido-pyridin-1-ium-3-yl)butan-2-ol |
| N-Alkylation | Methyl iodide | Acetonitrile | 3-(1-Methyl-5-methoxypyridin-1-ium-3-yl)butan-2-ol Iodide |
| N-Alkylation | Benzyl bromide | Toluene | 3-(1-Benzyl-5-methoxypyridin-1-ium-3-yl)butan-2-ol Bromide |
This table is illustrative and based on general reactivity patterns of pyridines, as direct experimental data for the specified compound is not available.
Development of Advanced Synthetic Intermediates from this compound
Preparation of Chiral Building Blocks
The presence of two chiral centers in this compound makes it a valuable starting material for the synthesis of enantiomerically pure building blocks. enamine.netbuchler-gmbh.comwiley-vch.de Through chiral resolution techniques or asymmetric synthesis, individual stereoisomers of the compound can be obtained. These chiral, functionalized pyridine derivatives are highly sought after in medicinal chemistry for the construction of complex and stereochemically defined drug candidates. lifechemicals.com The secondary alcohol provides a handle for further stereospecific transformations, and its stereochemistry can influence the outcome of subsequent reactions. The preparation of enantiopure 2-(1-hydroxyalkyl)pyridines from chiral precursors has been demonstrated, highlighting the utility of such motifs. rsc.org
Synthesis of Diversified Analogs
The structural features of this compound offer multiple avenues for the synthesis of a diverse library of analogs, which is crucial for structure-activity relationship (SAR) studies in drug discovery. ijpsonline.combenthamdirect.com
Modification of the Methoxy Group: The methoxy group can be cleaved, typically using strong acids like hydrobromic acid, to yield the corresponding 5-hydroxypyridine derivative. This phenol (B47542) moiety can then be derivatized through O-alkylation or O-acylation to introduce a variety of substituents.
Modification of the Butan-2-ol Side Chain: The secondary alcohol can be oxidized to the corresponding ketone, 3-(5-methoxypyridin-3-yl)butan-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC). This ketone can then serve as a key intermediate for reactions such as reductive amination to install new nitrogen-containing groups. Alternatively, the hydroxyl group can be converted to a good leaving group and substituted with other functionalities.
Modification of the Pyridine Ring: As outlined in section 6.2.2, if a halogenated version of the molecule is used, cross-coupling reactions can be employed to introduce a wide range of aryl and heteroaryl groups at various positions on the pyridine ring.
Table 3: Potential Routes to Diversified Analogs
| Starting Material Modification | Reaction Type | Reagent | Potential Analog |
| Demethylation of methoxy group | Ether Cleavage | HBr | 3-(5-Hydroxypyridin-3-yl)butan-2-ol |
| Oxidation of hydroxyl group | Oxidation | PCC | 3-(5-Methoxypyridin-3-yl)butan-2-one |
| Halogenation of hydroxyl group | Nucleophilic Substitution | SOCl₂ | 3-(2-Chlorobutan-3-yl)-5-methoxypyridine |
This table is illustrative and based on well-established synthetic transformations, as direct experimental data for the specified compound is not available.
Vii. Advanced Applications and Future Research Directions in Organic Synthesis
3-(5-Methoxypyridin-3-yl)butan-2-ol as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
The presence of a hydroxyl group and a chiral center makes this compound a candidate for development as a chiral auxiliary. In theory, the chiral alcohol could be temporarily incorporated into a prochiral substrate. The inherent stereochemistry of the auxiliary could then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary could be cleaved and recovered.
Furthermore, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the alcohol group create a potential bidentate chelation site. This makes the compound an attractive precursor for chiral ligands. Modification of the hydroxyl group to a phosphine (B1218219), amine, or other coordinating group could yield a new class of P,N or N,O-type ligands for asymmetric catalysis in reactions such as hydrogenations, cross-couplings, or aldol (B89426) reactions. Future research would need to establish the synthetic routes to these ligands and evaluate their efficacy.
Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound This table is hypothetical and outlines potential research areas.
| Reaction Type | Metal Catalyst | Potential Substrate | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | High enantioselectivity |
| Asymmetric Cross-Coupling | Palladium, Nickel | Aryl halides, Grignard reagents | Chiral biaryls |
| Asymmetric Aldol Reaction | Boron, Titanium | Aldehydes, Ketones | Enantioenriched β-hydroxy ketones |
Integration of this compound into Complex Molecular Architectures and Natural Product Scaffolds
The pyridine ring is a common motif in pharmaceuticals and natural products. The title compound could serve as a valuable building block for synthesizing more complex molecules. The methoxypyridine unit could be incorporated as a key structural element, while the butan-2-ol side chain offers a handle for further chemical transformations, such as oxidation to a ketone, conversion to a leaving group for substitution, or elimination to form an alkene. There are currently no documented examples of its integration into larger molecules, representing a clear gap in the research landscape.
Exploration of Novel Catalytic Transformations Mediated by Derivatives of this compound
Beyond serving as a ligand precursor for metal-based catalysis, derivatives of this compound could themselves act as organocatalysts. For instance, derivatization of the pyridine nitrogen to form a pyridinium (B92312) salt could open pathways for phase-transfer catalysis. The secondary alcohol could be functionalized to participate in hydrogen-bond-donating catalysis. Extensive research would be required to synthesize these derivatives and screen them for catalytic activity in various organic transformations.
Prospects for Further Structural Modifications and Exploration of Undiscovered Reactivity
The structure of this compound is ripe for modification, which could unlock novel reactivity. Key areas for future exploration include:
Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding pyridone or substitution with other alkoxy groups could alter the electronic properties and solubility of the molecule.
Functionalization of the Pyridine Ring: Electrophilic aromatic substitution could introduce additional functional groups onto the pyridine ring, providing more handles for synthesis or tuning steric and electronic properties.
Transformations of the Butanol Side Chain: Exploring the rich chemistry of the secondary alcohol, including oxidation, etherification, esterification, and conversion to halides, would expand its utility as a synthetic intermediate.
Table 2: Potential Structural Modifications and Resulting Functionalities This table is hypothetical and outlines potential research areas.
| Modification Site | Reagent/Condition | Potential New Functionality |
| Methoxy Group | BBr₃ | Phenolic hydroxyl group |
| Pyridine Ring | NBS, H₂SO₄ | Bromo-substituted pyridine |
| Alcohol Group | PCC, CH₂Cl₂ | Ketone (Butanone) |
| Alcohol Group | TsCl, Pyridine | Tosylate (good leaving group) |
Mechanistic Investigations of Novel Reactions Involving the Compound
As novel reactions involving this compound or its derivatives are developed, detailed mechanistic investigations will be crucial. For example, if a derivative proves to be an effective catalyst, studies involving kinetics, isotopic labeling, and computational modeling would be necessary to understand the reaction pathway and the role of the catalyst. Such studies are fundamental to optimizing reaction conditions and expanding the scope of new transformations. Currently, with no published reactions, this area remains entirely open for future discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-Methoxypyridin-3-yl)butan-2-ol, and how can its purity be validated?
- Synthesis : A common approach involves coupling 5-methoxypyridine derivatives with appropriate carbonyl intermediates (e.g., via Grignard reactions or nucleophilic additions). For example, (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate () could serve as a precursor for reduction or alkylation.
- Purity Validation : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (for purity >95%) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical. Reference standards from catalogs like Kanto Reagents ( ) provide benchmarks for comparative analysis.
Q. How do the hydroxyl and methoxy groups influence the compound’s reactivity in common organic reactions?
- The hydroxyl group at the 2-position of butanol participates in oxidation (to ketones) or esterification, while the methoxy group on the pyridine ring stabilizes the aromatic system via electron-donating effects, directing electrophilic substitution to specific positions. For example, bromination of the pyridine ring may occur at the 4-position due to methoxy’s meta-directing nature (see analogous bromopyridine derivatives in ).
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the structure, integrate signals for the methoxy (-OCH3, ~δ 3.8 ppm), pyridyl protons (δ 7.0–8.5 ppm), and hydroxyl (broad peak at δ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C10H15NO2).
- Infrared (IR) Spectroscopy : Identifies functional groups (O-H stretch ~3200 cm⁻¹, C-O in methoxy ~1250 cm⁻¹) ().
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral resolution methods are applicable?
- Stereoselective Routes : Asymmetric catalysis (e.g., chiral ligands in Grignard additions) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can yield enantiomerically pure forms. The stereoselective synthesis of structurally related butan-2-ol intermediates for antifungal agents () provides a methodological template.
- Chiral Analysis : Use chiral HPLC columns or circular dichroism (CD) spectroscopy to resolve enantiomers ( ).
Q. What computational strategies predict the biological activity of this compound, and how can target interactions be modeled?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to proteins (e.g., enzymes or receptors). For pyridine derivatives, prioritize targets such as kinases or cytochrome P450 isoforms based on structural analogs ().
- QSAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methoxy position) with bioactivity ().
Q. How can conflicting spectroscopic or bioactivity data be resolved during characterization?
- Data Triangulation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based NMR chemical shift calculations). For bioactivity discrepancies, replicate assays under controlled conditions (e.g., pH, temperature) and validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding studies) ().
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve efficiency.
- Solvent Engineering : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyridine intermediates ().
Q. How does structural modification of the pyridine ring (e.g., halogenation) alter the compound’s physicochemical and biological properties?
- Halogenation : Introducing bromine at the 5-position (as in ) increases molecular weight and lipophilicity (logP), potentially enhancing membrane permeability.
- Bioactivity Impact : Fluorination (e.g., 5-fluoro analogs in ) may improve metabolic stability and target affinity ().
Methodological Tables
| Reaction Optimization | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Grignard Addition | THF, -78°C | 85% yield with controlled addition rate | |
| Catalytic Hydrogenation | Pd/C, H2 (50 psi) | 92% conversion in ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
